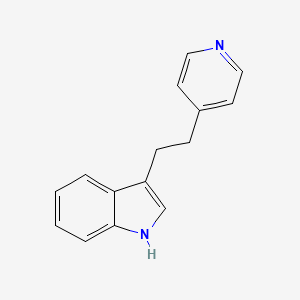

3-(2-(Pyridin-4-yl)ethyl)-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-pyridin-4-ylethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-4,7-11,17H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEYCHLWAOBOHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701010192 | |

| Record name | 3-(2-(Pyridin-4-yl)ethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701010192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16571-49-6 | |

| Record name | 3-(2-(Pyridin-4-yl)ethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701010192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-(4-Pyridyl)ethyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[2-(4-Pyridyl)ethyl]indole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X6GDX4TXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 2 Pyridin 4 Yl Ethyl 1h Indole and Analogues

Established Synthetic Pathways for the Core 3-(2-(Pyridin-4-yl)ethyl)-1H-indole Scaffold

The synthesis of the this compound scaffold can be achieved through several established synthetic routes common in indole (B1671886) chemistry. While direct, one-pot syntheses are less common, multi-step sequences starting from functionalized indoles or by constructing the indole ring via classical methods are prevalent.

One of the most fundamental and widely used methods for indole synthesis is the Fischer indole synthesis . rsc.org This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To synthesize the target scaffold, one could envision reacting phenylhydrazine with 4-(pyridin-4-yl)butanal. Another classical approach is the Leimgruber-Batcho indole synthesis , which offers a versatile route to indoles from o-nitrotoluenes. buu.ac.th

More commonly, the ethyl-pyridine side chain is introduced at the C3 position of a pre-formed indole ring. This can be accomplished through:

Reduction of a carbonyl group: A Friedel-Crafts acylation of indole with a pyridin-4-ylacetyl chloride derivative would yield a 3-(pyridin-4-ylacetyl)-1H-indole intermediate. Subsequent reduction of the ketone functionality, for instance using a Wolff-Kishner or Clemmensen reduction, would furnish the desired ethyl linker.

Condensation and subsequent reduction: The condensation of indole-3-carboxaldehyde (B46971) with a compound containing an activated methylene (B1212753) group, such as 4-picoline N-oxide, followed by reduction of the resulting double bond and removal of the N-oxide, presents another viable pathway. scirp.org

Heck coupling: A palladium-catalyzed Heck coupling of 3-vinylindole with a 4-halopyridine, followed by reduction of the double bond, could also yield the target compound.

These established methods provide a robust toolbox for accessing the core this compound structure, which can then be further functionalized.

| Reaction Type | Key Precursors | Description |

| Fischer Indole Synthesis | Phenylhydrazine, 4-(Pyridin-4-yl)butanal | Acid-catalyzed cyclization to form the indole ring. rsc.org |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene derivative, Pyridine (B92270) derivative | Formation of an enamine followed by reductive cyclization. buu.ac.th |

| Side-chain Elaboration | Indole, Pyridin-4-ylacetyl chloride | Friedel-Crafts acylation followed by reduction of the ketone. |

| Condensation | Indole-3-carboxaldehyde, 4-Picoline derivative | Knoevenagel-type condensation followed by reduction. scirp.org |

Synthetic Strategies for Structurally Related Indole-Pyridine Derivatives

The versatility of indole and pyridine chemistry allows for the synthesis of a wide array of derivatives with diverse substitution patterns and functionalities.

Synthesis of 3-Ethyl-1H-indole Derivatives

The introduction of an ethyl group at the 3-position of the indole nucleus is a common structural modification. A straightforward method involves the reduction of 3-acetylindole, which is readily available through Friedel-Crafts acylation of indole. Another approach is the direct alkylation of indole with an ethyl halide, though this can sometimes lead to mixtures of N- and C-alkylated products. Baylis-Hillman reaction adducts can also serve as precursors for substituted indole derivatives, which can be further modified to include an ethyl group. thieme-connect.com For instance, the reaction of indole with ethyl acrylate (B77674) followed by reduction and decarboxylation can yield 3-ethyl-1H-indole.

Multi-Component Reactions in Indole-Pyridine Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules like indole-pyridine derivatives in a single step. nih.gov These reactions offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. researchgate.net

A variety of indole-pyridine carbonitriles have been synthesized through one-pot, three-component reactions. tandfonline.comnih.gov For example, the reaction of an indole derivative, an aromatic aldehyde, and malononitrile (B47326) in the presence of a suitable catalyst can lead to the formation of highly substituted pyridines fused or linked to an indole core. researchgate.nettandfonline.com Similarly, reactions involving indole, acetylacetone, and various aldehydes have been reported to produce 3-substituted indole derivatives under base-catalyzed conditions. researchgate.net The reaction of 3-cyanoacetyl indoles, isatins, and aminopyrazoles can also yield complex spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. researchgate.net

| MCR Type | Components | Product Class | Reference(s) |

| Three-component | Indole, Aromatic aldehyde, Malononitrile | Indolylnicotinonitriles | researchgate.net |

| Three-component | Indole, Acetylacetone, Aldehyde | 3-((1H-indol-3-yl)(phenyl)methyl)pentane-2,4-dione | researchgate.net |

| Three-component | Isatin, Malononitrile, 3-Arylamino-1-methyl-H-pyrrole-2,5-dione | Spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] | nih.gov |

| Three-component | Indole, Formaldehyde, Amino hydrochloride | Indole-fused oxadiazepines | nih.gov |

Preparation of Indole Carboxamide Analogues Incorporating Pyridine Moieties

Indole carboxamides are a significant class of compounds with various biological activities. Their synthesis, often involving the coupling of an indole carboxylic acid with an amine, is well-established. To incorporate pyridine moieties, a common strategy is to couple an indole-2- or indole-3-carboxylic acid with a pyridine-containing amine.

The synthesis of indole-2-carboxamides often starts with the Fischer indole synthesis using a phenylhydrazine and 2-oxopropanoic acid to generate an indole-2-carboxylate (B1230498) ester. nih.gov This ester is then hydrolyzed to the corresponding carboxylic acid. Finally, the carboxylic acid is coupled with a desired amine (such as a pyridinylmethylamine) using a peptide coupling reagent like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or through CDI (1,1'-Carbonyldiimidazole)-mediated amidation to yield the final carboxamide. nih.govresearchgate.net A one-pot, two-step method has also been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides, where pyridine-containing starting materials are compatible. nih.gov

| Indole Core | Coupling Reagent | Pyridine Moiety Source | Product | Reference(s) |

| Indole-2-carboxylic acid | BOP, DIPEA | Aminomethylpyridine | N-(Pyridinylmethyl)indole-2-carboxamide | nih.gov |

| Indole-2-carboxylic acid | CDI | Various amino-pyridines | Indole-2-carboxamide derivatives | researchgate.net |

| 2-Halonitrobenzene | Zn/FeCl3 (for cyclization) | Pyridine-containing cyanoacetamide | 2-Amino-indole-3-carboxamide analogue | nih.gov |

Synthesis of 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide Derivatives

A specific class of complex indole-pyridine derivatives, the 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides, has been synthesized through a multi-step sequence. nih.govnih.gov The synthesis begins with a suitably substituted indole ester, ethyl 5-amino-1H-indole-2-carboxylate. tandfonline.com

The key steps in the synthetic route are as follows:

The 5-amino group of the indole ester is converted to a guanidine (B92328) group. This is achieved by reacting it with cyanamide (B42294) in the presence of an acid, followed by treatment with ammonium (B1175870) nitrate (B79036) to yield the ethyl 5-guanidino-1H-indole-2-carboxylate intermediate. tandfonline.com

This guanidino-indole intermediate is then reacted with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in the presence of a base like sodium hydroxide (B78521). This step constructs the pyrimidine (B1678525) ring, resulting in the formation of ethyl 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxylate. tandfonline.com

Finally, the ester group at the 2-position of the indole is converted to a carbohydrazide (B1668358) by reacting it with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol. nih.govtandfonline.com This yields the target 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide scaffold, which can be further derivatized. nih.gov

| Intermediate | Reagents | Purpose | Reference(s) |

| Ethyl 5-amino-1H-indole-2-carboxylate | 1. Cyanamide, HCl2. NH4NO3 | Formation of the guanidine group at C5. | tandfonline.com |

| Ethyl 5-guanidino-1H-indole-2-carboxylate | 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, NaOH | Construction of the pyrimidine ring. | nih.govtandfonline.com |

| Ethyl 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxylate | Hydrazine hydrate | Conversion of the ester to a carbohydrazide. | nih.govtandfonline.com |

Functionalization Approaches for 3-(4-Pyridinyl)-1H-indole

Further diversification of the 3-(4-pyridinyl)-1H-indole scaffold can be achieved by functionalizing either the indole or the pyridine ring.

A reported approach involves the reaction of indole-3-carbaldehyde with cyanothioacetamide and potassium hydroxide to form a potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate. researchgate.net The thiolate group on this complex derivative can then undergo S-alkylation to introduce further functional groups. researchgate.net

Modern cross-coupling reactions provide powerful tools for functionalization. The C2 position of the indole ring is a prime site for arylation. Palladium-catalyzed C-H activation methods can be used to introduce aryl groups at the C2 position of 3-substituted indoles. nih.gov Similarly, the N-H bond of the indole can be functionalized via N-arylation reactions, often catalyzed by copper or iron salts. nih.gov These methods allow for the synthesis of 1,2-diaryl-3-(4-pyridinyl)-1H-indoles, significantly increasing the structural complexity.

| Functionalization Site | Reaction Type | Catalyst/Reagents | Description | Reference(s) |

| Indole C2-Position | C-H Arylation | Palladium catalyst, Boronic acid | Introduction of an aryl group at the C2 position. | nih.gov |

| Indole N1-Position | N-H Arylation | Copper(I) iodide or Iron salts | Introduction of an aryl group on the indole nitrogen. | nih.gov |

| Pyridine Ring (via thiolate) | S-Alkylation | Alkyl halide | Functionalization of a pre-installed thiolate group on the pyridine ring. | researchgate.net |

Advanced Synthetic Techniques and Yield Optimization

The quest for more efficient, atom-economical, and environmentally benign methods for the synthesis of complex molecules like this compound has led to the exploration of various advanced synthetic strategies. These techniques often involve sophisticated catalysts and reaction conditions to improve yields, reduce reaction times, and enhance selectivity.

More contemporary approaches have focused on the use of transition metal catalysis, particularly with palladium. Palladium-catalyzed cross-coupling reactions , such as the Heck reaction, have emerged as powerful tools for the formation of the carbon-carbon bond linking the indole and pyridine moieties. rsc.orgnih.govnih.gov For instance, the Heck reaction can be utilized to couple an appropriately substituted indole with 4-vinylpyridine. The optimization of such reactions is a multi-parameter problem, involving the choice of palladium precursor, ligand, base, and solvent.

Recent research has also highlighted the utility of one-pot multicomponent reactions for the synthesis of complex indole derivatives. researchgate.netnih.govrsc.org These reactions offer the advantage of constructing multiple bonds in a single synthetic operation, thereby increasing efficiency and reducing waste. For the synthesis of 3-(pyridin-4-yl)-1H-indole derivatives, a sequential reaction of indole-3-carbaldehyde with cyanothioacetamide and a base can lead to the formation of a key pyridinethiolate intermediate, which can be further functionalized. researchgate.net

To further enhance reaction efficiency and yield, modern technologies such as microwave-assisted synthesis and flow chemistry are being increasingly adopted. Microwave irradiation can dramatically reduce reaction times by rapidly and uniformly heating the reaction mixture. nih.gov Flow chemistry, where reagents are continuously pumped through a reactor, offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields and safety, especially for highly exothermic or fast reactions.

The following data tables summarize some of the findings in the synthesis of this compound and related structures, highlighting the impact of different synthetic strategies on reaction outcomes.

Table 1: Comparison of Synthetic Methods for Indole Derivatives

| Synthetic Method | Key Reagents/Catalysts | Product Type | Reported Yield (%) | Reference |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone, Acid Catalyst | Substituted Indoles | Variable | wikipedia.orgnih.govsemanticscholar.org |

| Palladium-Catalyzed Heck Reaction | Indole derivative, 4-Vinylpyridine, Pd catalyst | This compound | Not specified | rsc.orgnih.gov |

| One-Pot Multicomponent Reaction | Indole-3-carbaldehyde, Cyanothioacetamide, Base | Functionalized 3-(Pyridin-4-yl)-1H-indoles | Good | researchgate.net |

| Palladium-Catalyzed Reductive Heck Coupling | Iodo-precursor, Hydride source, Pd(OAc)₂, n-Bu₄NCl | Piperidine ring formation on indole core | 10 | nih.gov |

Note: Direct comparative yield data for the specific synthesis of this compound via different advanced methods is limited in the reviewed literature. The table presents a general overview of applicable methods.

Table 2: Optimization of Reaction Conditions for Indole Synthesis

| Reaction Type | Catalyst/Conditions | Substrate | Product | Yield (%) | Reference |

| Fischer Indole Synthesis | HCl/EtOH | Ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone | Ethyl 7-methoxyindole-2-carboxylate | Minor product | nih.gov |

| Fischer Indole Synthesis | HCl/EtOH | Ethyl pyruvate 2-methoxyphenylhydrazone | Ethyl 6-chloroindole-2-carboxylate | Major product (abnormal) | nih.gov |

| One-Pot Condensation | Base catalyst | 1H-indole-3-carbaldehyde, Aldehyde, CH₃CN | 3-substituted indole derivative | Good | researchgate.net |

| Hydrazinolysis | Hydrazine hydrate, Ethanol | Ethyl 2-(1H-indol-3-yl) acetate | 2-(1H-indol-3-yl) acetohydrazide | 96 | nih.gov |

| Cyclization | KOH | 3,4-dichlorophenyl thiosemicarbazide (B42300) intermediate | Indole-linked 1,2,4-triazole-3-thione | 75 | nih.gov |

| S-Alkylation | Pyridine, DCM | 1,2,4-triazole-3-thione, 2-bromo-N-arylacetamides | S-alkylated N-aryl acetamides | 69-82 | nih.gov |

These tables underscore that the choice of synthetic strategy and the fine-tuning of reaction parameters are critical for achieving high yields and desired products in the synthesis of this compound and its analogs. While traditional methods remain valuable, the adoption of advanced techniques like palladium catalysis and multicomponent reactions, potentially enhanced by microwave or flow technologies, offers promising avenues for efficient and optimized synthesis. Further research focusing on direct comparative studies of these modern methods for the specific target molecule would be highly beneficial for the field.

Advanced Spectroscopic and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmationresearchgate.netdoi.orgsapub.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR have been instrumental in confirming the structure of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide valuable information about their chemical environment. For the pyridine (B92270) ring, the protons typically exhibit downfield shifts due to the electron-withdrawing nature of the nitrogen atom, with signals appearing between 7.5 and 8.6 parts per million (ppm) . The protons of the indole (B1671886) ring and the ethyl bridge also show characteristic signals that aid in the complete structural assignment.

Table 1: Representative NMR Data for Indole and Pyridine Moieties

| Nucleus | Moiety | Typical Chemical Shift (ppm) |

| ¹H | Pyridine (α-H) | 8.5 - 8.7 |

| ¹H | Pyridine (β, γ-H) | 7.0 - 7.8 |

| ¹H | Indole (N-H) | 8.0 - 8.2 |

| ¹H | Indole (aromatic-H) | 6.5 - 7.7 |

| ¹³C | Pyridine | 120 - 150 |

| ¹³C | Indole | 100 - 140 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Identificationresearchgate.netsapub.orgresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the characteristic functional groups present in a molecule. The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure.

A prominent feature in the FT-IR spectrum of indole-containing compounds is the N-H stretching vibration, which typically appears as a sharp peak around 3400 cm⁻¹ researchgate.net. The aromatic C-H stretching vibrations of both the indole and pyridine rings are observed in the region of 3000-3100 cm⁻¹ researchgate.net. The C=C stretching vibrations within the aromatic rings give rise to characteristic absorptions between 1450 and 1600 cm⁻¹ researchgate.netrsc.org. The C-N stretching vibrations also fall within this fingerprint region. The presence of the ethyl bridge is confirmed by C-H stretching and bending vibrations of the CH₂ groups.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | ~3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1300 - 1400 |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysisresearchgate.netresearchgate.netlibretexts.org

Mass spectrometry is an essential analytical technique for determining the molecular weight and investigating the fragmentation pathways of a compound. For this compound, which has a molecular formula of C₁₅H₁₄N₂, the expected monoisotopic mass is approximately 222.1157 g/mol epa.gov.

Electron impact (EI) mass spectrometry of indole derivatives often shows a stable molecular ion peak (M⁺·) due to the aromatic nature of the indole ring. scirp.org The fragmentation of this compound is expected to proceed through several characteristic pathways. A common fragmentation involves the cleavage of the ethyl bridge. The benzylic-like cleavage, beta to the indole ring, would lead to the formation of a stable indolyl-methyl cation. Another likely fragmentation pathway involves the loss of the pyridine ring or parts of the ethyl chain. The study of these fragmentation patterns provides valuable structural information and confirms the connectivity of the different molecular components. sapub.orgscirp.orgaip.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₄N₂ |

| Monoisotopic Mass | 222.1157 u |

| Molecular Weight | 222.29 g/mol chemsynthesis.com |

| Key Fragmentation Pathways | Cleavage of the ethyl bridge, loss of pyridine moiety |

X-ray Crystallography for Absolute Configuration and Solid-State Conformationbenchchem.comdocbrown.infonih.gov

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound was not found in the search results, analysis of related structures provides insight into the expected solid-state conformation. researchgate.netmdpi.comresearchgate.netredalyc.org

Table 4: Representative Crystallographic Parameters for Related Heterocyclic Compounds

| Parameter | Example Value (from related structures) |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 21 |

| b (Å) | 5 - 11 |

| c (Å) | 10 - 30 |

| β (°) | 90 - 111 |

| Z (molecules/unit cell) | 4 |

Note: These values are illustrative and based on crystal structures of similar molecules. researchgate.netresearchgate.net The actual crystallographic data for this compound would need to be determined experimentally.

Structure Activity Relationship Sar Studies of Indole Pyridine Derivatives

Impact of Substituent Modifications on Indole (B1671886) and Pyridine (B92270) Rings

The biological activity of indole-pyridine derivatives is profoundly influenced by the nature and position of substituents on both the indole and pyridine rings. nih.govnih.gov Research has demonstrated that even minor alterations can lead to significant changes in potency and selectivity.

On the indole ring, modifications at various positions have been explored. For instance, the introduction of a methoxy (B1213986) group at the 5-position of the indole ring has been a key feature in some of the most active compounds. nih.gov The presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the indole nucleus, which is often involved in crucial interactions with biological targets. nih.gov For example, in a series of 2-pyrimidinylindole derivatives, various substituents on the indole ring were evaluated to investigate their structure-activity relationship for anti-obesity activity. nih.gov

Similarly, modifications to the pyridine ring are critical. Oxidation of the pyridine nitrogen to form a pyridine-N-oxide, combined with alkylation at the 2-position, has been shown to produce compounds with excellent in vitro activity profiles and oral bioavailability. nih.gov The substitution pattern on the pyridine ring can affect its basicity and ability to form hydrogen bonds, which are often crucial for receptor binding. nih.gov A review of pyridine derivatives highlighted that the presence and position of methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. nih.gov

| Compound | Indole Substituent | Pyridine Substituent | Biological Activity (Example) | Reference |

|---|---|---|---|---|

| MOMIPP (1a) | 5-Methoxy, 2-Methyl | Unsubstituted | Induces methuosis at low micromolar concentrations | nih.gov |

| GnRH Antagonist | Unsubstituted | 2-Alkyl, N-Oxide | Excellent in vitro activity as GnRH antagonist | nih.gov |

| Antiproliferative Pyridine Derivative | - | -OMe, -OH, -C=O, or -NH2 | Enhanced antiproliferative activity | nih.gov |

| Antitubercular Compound | 5-Bromo | Unsubstituted (linked via hydrazone) | MIC = 2.9139 μM against M. tuberculosis H37Rv | mdpi.com |

Role of Linker Modifications Between Indole and Pyridine Moieties

Studies have shown that modifying this linker can drastically alter the compound's mode of action. For example, replacing the ethyl linker with a more rigid propenone linker (-CH=CH-C(=O)-) led to the discovery of a class of compounds known as indolyl-pyridinyl-propenones. nih.gov One such compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), was identified as a potent inducer of a non-apoptotic form of cell death called methuosis. nih.gov Further modifications to this propenone linker and the substituents on the indole ring led to a switch in cytotoxic mechanism from methuosis to microtubule disruption, often accompanied by a significant increase in potency. nih.gov

The length and rigidity of the linker are critical for orienting the indole and pyridine rings in the optimal position for interaction with their biological target. The introduction of a rigid pyridine fragment as the linker to fix the orientation of two aryl rings has also been explored in the design of diarylpyridines as tubulin polymerization inhibitors. nih.gov

| Compound Series | Linker Type | Key Finding | Reference |

|---|---|---|---|

| Indolyl-pyridinyl-propenones | Propenone | Certain substitutions can switch the mode of cytotoxicity from methuosis to microtubule disruption. | nih.gov |

| Diarylpyridines | Pyridine | A rigid linker can fix the orientation of aromatic rings, leading to potent tubulin polymerization inhibition. | nih.gov |

| Indole-pyridine hydrazones | Hydrazone (-C=N-NH-) | Active against both sensitive and resistant strains of M. tuberculosis. | nih.gov |

Influence of Incorporated Heterocyclic Pharmacophores (e.g., Imidazolidinone, Pyrimidine)

For example, the fusion of a pyrimidine (B1678525) ring to the indole core has led to the development of potent anti-obesity agents. nih.gov In one study, a series of 2-pyrimidinylindole derivatives were synthesized, and through SAR studies, a lead compound was identified that significantly reduced lipid accumulation. nih.gov Similarly, the introduction of a thiazolidinone ring to an imidazopyridine scaffold resulted in compounds with promising anticancer and antioxidant activities. nih.gov

The synthesis of novel 1H-3-indolyl derivatives incorporating pyridine, pyran, pyrimidine, or pyrazole (B372694) heterocycles has been shown to yield compounds with significant antioxidant properties. mdpi.comnih.gov The choice of the incorporated heterocycle is crucial, as it can fine-tune the biological profile of the parent molecule. For instance, pyrimidine derivatives are known to be effective antioxidant agents against reactive oxygen species. nih.gov

| Base Scaffold | Incorporated Heterocycle | Resulting Biological Activity | Reference |

|---|---|---|---|

| Indole | Pyrimidine | Potent anti-obesity agents | nih.gov |

| Imidazopyridine | Thiazolidinone | Anticancer and antioxidant activity | nih.gov |

| Indole-Pyridine | Thiazolidinone and Azetidinone | Antimicrobial, antioxidant, anti-TB, and anticancer activities | researchgate.net |

| Indole | Pyridine, Pyran, Pyrimidine, or Pyrazole | Significant antioxidant activity | mdpi.comnih.gov |

Stereochemical Considerations in Modulating Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many chiral drugs, and indole-pyridine derivatives are no exception. nih.govresearchgate.net The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors.

In many cases, one enantiomer of a chiral drug is significantly more active than the other. For nature-inspired compounds, it is often the naturally occurring stereoisomer that exhibits the highest potency. nih.govresearchgate.net For example, in a study of 3-Br-acivicin isomers and derivatives, the compounds with the natural (5S, αS) configuration were substantially more active as antimalarial agents than their corresponding enantiomers and diastereoisomers. nih.govresearchgate.net This stereoselectivity is often attributed to specific interactions with transport systems or the binding site of the target protein. nih.gov While direct stereochemical studies on 3-(2-(Pyridin-4-yl)ethyl)-1H-indole itself are not prominently featured in the provided context, the principles derived from related chiral heterocyclic compounds are highly relevant.

Molecular modeling can shed light on the structural and stereochemical requirements for efficient interaction with a biological target, guiding the synthesis of more potent and selective stereoisomers. nih.govresearchgate.net

| Compound Class | Stereochemical Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| 3-Br-acivicin and derivatives | (5S, αS) natural configuration | Significantly more potent antimalarial activity compared to other isomers. | nih.govresearchgate.net |

| Chiral Natural Products | Enantiomeric purity | Often crucial for biological activity due to specific interactions with chiral biological targets. | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding lead optimization. nih.gov

Several QSAR studies have been performed on indole-pyridine derivatives and related heterocyclic compounds. For instance, a 2D-QSAR study was conducted on novel 1H-3-indolyl derivatives to predict their antioxidant activity, which helped in selecting the most promising candidates for synthesis and in vitro testing. mdpi.comnih.gov In another study on pyrido[3,4-b]indole derivatives, both 2D and 3D-QSAR models were developed to understand the structural requirements for their antiproliferative activity against various cancer cell lines. researchgate.netnih.gov

These models use molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic effects and hydrophobicity. nih.gov The resulting QSAR models can provide insights into the mechanism of action and highlight the key structural features that are important for biological activity, thereby fostering a more rational approach to drug design. nih.gov For example, a 3D-QSAR study on pyrido[3,4-b]indoles yielded a four-point pharmacophore model that helped to visualize the influence of electronic and hydrophobic effects on the observed SAR. nih.gov

| Compound Series | QSAR Model Type | Predicted Activity | Key Finding | Reference |

|---|---|---|---|---|

| 1H-3-Indolyl derivatives | 2D-QSAR | Antioxidant activity | Predicted IC50 values showed good correlation with experimental values. | mdpi.comnih.gov |

| Pyrido[3,4-b]indole derivatives | 2D-QSAR (KPLS) and 3D-QSAR (PHASE) | Antiproliferative activity | Generated successful predictive models and a four-point pharmacophore. | researchgate.netnih.gov |

| 3,5-Disubstituted Indole Derivatives | 2D-QSAR | Pim1 Kinase Inhibition | High predictive accuracy (R²test = 0.96) for inhibitory activity. |

Biological Activities and Molecular Mechanisms of Action

Anticancer and Antitumor Activities

There is no available scientific literature that has investigated the anticancer and antitumor activities of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole through the following mechanisms:

Anti-inflammatory Activity

Modulation of Prostaglandin Production

There is no available research data to suggest that this compound modulates the production of prostaglandins.

Inhibition of TNF-α Secretion

Scientific studies have not yet been published that investigate or demonstrate the ability of this compound to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α).

Neurological and Psychiatric Activities

The neurological and psychiatric activities of this compound have not been specifically documented in the reviewed scientific literature. While related indole (B1671886) and pyridine (B92270) compounds are known to interact with various central nervous system targets, the specific profile for this compound is not defined.

Dopamine (B1211576) Receptor Modulation (D2R, D4R)

There is no direct evidence from published studies to indicate that this compound modulates dopamine D2 or D4 receptors. Research on related structures has shown high-affinity partial agonism at the D2 receptor, but this cannot be assumed for the specific compound . nih.gov

Serotonin (B10506) Receptor and Transporter Interactions (5-HT1AR, 5-HT6R, 5-HT7R, SERT)

The interaction of this compound with serotonin receptors (5-HT1A, 5-HT6, 5-HT7) and the serotonin transporter (SERT) has not been characterized in the available literature. Studies on multifunctional ligands with a related 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole core have shown activity at these targets, including activation of 5-HT1A receptors, blockade of 5-HT7 receptors, and inhibition of SERT. nih.gov However, these specific activities have not been reported for this compound.

Procognitive and Memory-Enhancing Effects

There are no studies available that have investigated or demonstrated procognitive or memory-enhancing effects of this compound. While some derivatives have shown promise in ameliorating memory deficits in preclinical models, these findings are not directly applicable to the parent compound. nih.govnih.gov

Antipsychotic-Like and Mood-Modulating Effects

The potential antipsychotic-like and mood-modulating effects of this compound have not been evaluated in published research. Multifunctional ligands based on a similar chemical scaffold have exhibited a broad spectrum of such activities in animal models, but specific data for this compound is absent. nih.govnih.gov

Antimicrobial and Antiparasitic Activities

The indole nucleus is a core structure in many compounds investigated for antimicrobial and antiparasitic properties. researchgate.net However, specific data for this compound is not detailed in the available literature.

Anti-Trypanosoma cruzi Activity

No specific studies evaluating the anti-Trypanosoma cruzi activity of this compound were identified. Research on related structures, such as indole-based carboxamides and other heterocyclic systems, has shown activity against the parasite responsible for Chagas disease, but direct evidence for the specified compound is absent.

Antitubercular Potential through InhA Mycobacterial Protein Interaction

There are no available studies that specifically investigate the antitubercular potential of this compound or its interaction with the mycobacterial protein InhA. While numerous indole derivatives are being explored as potential antitubercular agents, some of which target InhA, data for this exact compound could not be located.

Antifungal Activity

Specific data on the antifungal activity of this compound is not present in the reviewed literature. The development of novel antifungal agents often involves indole and azole-containing hybrid molecules, which have demonstrated broad-spectrum activity against various fungal pathogens. tandfonline.com However, studies dedicated to this compound are not available.

Antimalarial Activity

While various compounds containing indole and pyridine rings, such as pyrido[3,2-b]indoles, have been synthesized and evaluated for their activity against Plasmodium falciparum, no specific antimalarial studies for this compound were found. mdpi.com

Antiviral Activity (e.g., Alphavirus Replication Inhibition)

No research detailing the antiviral activity of this compound, specifically against alphavirus replication, was identified. The field of antiviral research includes indole derivatives, such as indolo-(2,3-b)quinoxalines, which have been tested against other virus families like herpesviruses, but information on the target compound is lacking.

Antioxidant Properties

There is no specific information available from the conducted searches regarding the antioxidant properties of this compound. The indole scaffold itself is known to be a component of various natural and synthetic compounds with antioxidant capabilities, often acting as radical scavengers. However, without specific experimental data, the antioxidant potential of this particular compound remains unconfirmed.

Allosteric Modulation of Cannabinoid Receptors (CB1)

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR), is a major target in drug discovery due to its widespread expression in the central nervous system and its role in various physiological processes. Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a sophisticated mechanism for fine-tuning receptor activity.

While no direct studies on the CB1 allosteric modulation of this compound are available, extensive research has been conducted on other indole-based compounds, particularly indole-2-carboxamides. The prototypical example from this class is ORG27569. nih.govnih.gov This compound and its analogs act as negative allosteric modulators (NAMs) of agonist-induced G-protein coupling, despite often showing positive cooperativity with agonist binding. nih.govnih.gov

Structure-activity relationship (SAR) studies of indole-2-carboxamides have revealed that the indole ring is crucial for high binding affinity to the allosteric site. nih.govnih.gov Modifications at the C3 position of the indole ring have a significant impact on the ligand's allosteric effects. For instance, substituting the C3 position with various alkyl groups can profoundly alter the binding cooperativity factor (α) and functional activity. nih.govnih.gov A robust allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, was identified with a high binding cooperativity factor (α = 16.55) and a strong affinity (KB = 167.3 nM). nih.govnih.gov

The subject compound, this compound, differs significantly from the well-studied indole-2-carboxamide series. It features a pyridinylethyl group at the C3 position and lacks the C2-carboxamide moiety, which is a key feature of modulators like ORG27569. These structural differences make it difficult to predict its activity as a CB1 allosteric modulator without direct experimental evidence.

Table 1: Allosteric Modulatory Properties of Representative Indole-2-Carboxamides at the CB1 Receptor

| Compound | KB (nM) | Cooperativity Factor (α) | Reference |

|---|---|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-ethyl-1H-indole-2-carboxamide | 239.1 | 4.38 | nih.gov |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 103.5 | 26.7 | researchgate.net |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) | 167.3 | 16.55 | nih.govnih.gov |

Note: KB is the equilibrium dissociation constant for the modulator's binding to the allosteric site. The cooperativity factor (α) quantifies the change in agonist binding affinity in the presence of the modulator. An α value greater than 1 indicates positive cooperativity.

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical enzyme in estrogen biosynthesis, converting androgens into estrogens. tandfonline.com Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer. Non-steroidal aromatase inhibitors often feature a nitrogen-containing heterocycle that coordinates with the heme iron atom in the enzyme's active site, thereby blocking its catalytic activity.

Direct studies on the aromatase inhibitory activity of this compound are not prominent in the literature. However, research on structurally related 3-substituted indoles has identified potent aromatase inhibitors. tandfonline.comnih.gov Specifically, a series of 3-(azolylmethyl)-1H-indoles and 3-(α-azolylbenzyl)-1H-indoles have been evaluated for their ability to inhibit aromatase. tandfonline.comnih.gov

In these studies, compounds containing an imidazole (B134444) or triazole ring attached to the C3 position of the indole showed significant inhibitory activity. tandfonline.comnih.govnih.gov The nitrogen atom of the azole ring is thought to mimic the function of the pyridyl nitrogen in other inhibitors by coordinating with the heme iron of aromatase. The most potent compounds in the 3-(azolylmethyl)-1H-indole series were those with a substituted benzyl (B1604629) group on the indole nitrogen. For example, imidazole derivatives with 2-chloro and 4-cyano substitutions on the N-benzyl moiety displayed IC50 values of 0.054 µM and 0.050 µM, respectively. tandfonline.comnih.govbohrium.com

Given that this compound possesses a pyridine ring, its nitrogen atom could potentially interact with the aromatase heme group, a critical interaction for inhibition. The structural motif of an indole core linked to a nitrogen-containing heterocycle is consistent with features found in known non-steroidal aromatase inhibitors. However, without direct experimental data, its potential as an aromatase inhibitor remains speculative.

Table 2: Aromatase Inhibitory Activity of Selected 3-Substituted Indole Derivatives

| Compound | Description | IC50 (µM) | Reference |

|---|---|---|---|

| 11 | 1-(2-Chlorobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole | 0.054 | tandfonline.comnih.gov |

| 12 | 1-(4-Fluorobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole | 0.0718 | nih.gov |

| 14 | 1-(4-Cyanobenzyl)-3-(1H-imidazol-1-ylmethyl)-1H-indole | 0.050 | tandfonline.comnih.gov |

| 30 | 1-Ethyl-3-[(1H-imidazol-1-yl)(phenyl)methyl]-1H-indole | 0.052 | tandfonline.comnih.gov |

Computational and in Silico Studies

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govthesciencein.org This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 3-(2-(Pyridin-4-yl)ethyl)-1H-indole, and a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their steric and energetic complementarity. nih.govd-nb.info

Despite the importance of this technique, specific molecular docking studies for this compound against particular protein targets are not readily found in published scientific literature. Such studies would be invaluable in identifying potential biological targets and elucidating its mechanism of action. For instance, a hypothetical docking study could provide data on binding affinity, as illustrated in the table below.

Table 1: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Mitogen-activated protein kinase 14 (p38) | -8.5 (Hypothetical) | MET109, GLY110, LYS53 (Hypothetical) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -7.9 (Hypothetical) | CYS919, ASP1046, GLU885 (Hypothetical) |

| Janus Kinase 3 (JAK3) | -9.2 (Hypothetical) | LEU905, GLU902, VAL884 (Hypothetical) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity and kinetic stability of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and stability; a larger gap implies higher stability and lower reactivity. nih.gov

Specific FMO analysis and reactivity prediction studies for this compound are not available in the reviewed literature. A theoretical study would calculate the energies of the HOMO and LUMO and map their electron density distributions to predict reactive sites.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Implication |

| HOMO Energy | -5.8 (Hypothetical) | Electron-donating capability |

| LUMO Energy | -1.2 (Hypothetical) | Electron-accepting capability |

| HOMO-LUMO Gap | 4.6 (Hypothetical) | Chemical stability and reactivity |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.

Electrostatic Potential and Non-Covalent Interaction Analyses

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). Non-covalent interaction (NCI) analysis helps in visualizing and understanding weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which are crucial for molecular recognition and binding. nih.govmdpi.com

Detailed MEP and NCI analyses specifically for this compound have not been reported in the available scientific literature. Such studies would provide insights into its intermolecular interactions and guide the design of derivatives with improved binding properties.

In Silico Prediction of Bioavailability and Pharmacokinetic Properties (ADME)

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. japsonline.comresearchgate.netnih.gov These predictions help to identify potential liabilities of a compound, such as poor oral bioavailability or rapid metabolism, which could lead to its failure in later stages of development. Various computational models are used to estimate parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential for inhibition of cytochrome P450 (CYP) enzymes. japsonline.com

While general ADME prediction tools are widely available, specific and comprehensive in silico ADME studies for this compound are not documented in the literature. A hypothetical ADME profile is presented below.

Table 3: Hypothetical In Silico ADME Profile of this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this enzyme |

| Plasma Protein Binding (PPB) | High | May have a longer duration of action |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.

Identification of Potential Protein Targets

Identifying the protein targets of a small molecule is a key step in understanding its biological effects. In silico target fishing, also known as inverse docking or target prediction, is a computational strategy used to identify potential protein targets for a given compound. nih.govnih.govresearchgate.net This can be achieved through ligand-based methods, which compare the query molecule to databases of known active compounds, or structure-based methods, which dock the molecule into the binding sites of a large number of proteins.

There are no specific published studies on the in silico identification of protein targets for this compound. Such an investigation would be highly valuable for discovering its potential therapeutic applications. One database does mention that the compound is a known inhibitor of Mitogen-activated protein kinase 14 (p38 kinase). echemi.com

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. niscair.res.innih.gov DFT calculations can provide accurate information about a molecule's geometry, vibrational frequencies, and electronic properties such as orbital energies and charge distribution. niscair.res.in This information is fundamental for understanding the molecule's stability, reactivity, and spectroscopic properties.

Although DFT is a common computational tool, specific DFT calculation results for the electronic structure of this compound are not detailed in the accessible literature.

Pharmacophore Modeling for Drug Design

Pharmacophore modeling is a widely used technique in drug design to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific target and elicit a biological response. researchgate.netnih.govub.edumdpi.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net A pharmacophore model can be used to screen large compound libraries for new potential hits or to guide the design of more potent analogs. researchgate.net

Specific pharmacophore models developed based on this compound are not available in the literature. The development of such a model would require a set of active compounds with a common biological target.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the conformational landscape and stability of molecules over time. While specific MD simulation studies focusing solely on the conformational stability of this compound are not extensively documented in publicly available literature, the principles of computational chemistry and studies on related indole (B1671886) and pyridine (B92270) derivatives allow for an informed discussion of its likely conformational behavior.

An MD simulation for this compound would typically involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms over a series of time steps. This allows for the observation of how the molecule moves and which conformations are most stable. The key parameters to analyze would be the dihedral angles along the ethyl linker, as these directly describe the rotation of the indole and pyridine moieties.

Key Dihedral Angles for Conformational Analysis

A molecular dynamics study would focus on the following key dihedral angles to characterize the conformational preferences of this compound. The variation and energetic favorability of these angles would determine the most stable conformations.

| Dihedral Angle | Atoms Involved (Hypothetical Numbering) | Description |

| τ1 | C2(indole) - C3(indole) - Cα(ethyl) - Cβ(ethyl) | Rotation around the bond connecting the indole ring to the ethyl linker. |

| τ2 | C3(indole) - Cα(ethyl) - Cβ(ethyl) - C4(pyridine) | Rotation around the central C-C bond of the ethyl linker. |

| τ3 | Cα(ethyl) - Cβ(ethyl) - C4(pyridine) - C3(pyridine) | Rotation around the bond connecting the ethyl linker to the pyridine ring. |

Detailed Research Findings from Analogous Systems

Studies on other molecules containing both indole and pyridine rings reveal that the relative orientation of these two heterocycles is crucial for their biological activity. For instance, in various enzyme inhibitors, the specific dihedral angles between aromatic systems are critical for fitting into a binding pocket and establishing key interactions like π-π stacking. Computational studies on other indole derivatives have utilized techniques like geometry optimization to identify stable conformers. mdpi.com

For a molecule like this compound, MD simulations would likely reveal a dynamic equilibrium between several low-energy conformations. The stability of these conformations would be influenced by a balance of steric hindrance between the two rings and potential weak intramolecular interactions. The planarity of the indole and pyridine rings themselves is generally maintained.

In the absence of direct simulation data, it is hypothesized that the most stable conformations would likely involve a staggered arrangement along the ethyl chain to minimize steric clash. The orientation of the pyridine nitrogen relative to the indole ring would also be a critical factor, influencing the molecule's dipole moment and electrostatic potential. nih.gov

Pharmacokinetic and Metabolic Investigations of Indole Pyridine Derivatives

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. researchgate.net The indole (B1671886) scaffold, a core component of 3-(2-(Pyridin-4-yl)ethyl)-1H-indole, is known to be susceptible to metabolic transformations. nih.gov A primary metabolic pathway for indoles is oxidation, often occurring at the 3-position of the indole ring to form an indoxyl group. nih.govgazi.edu.tr This intermediate can then undergo further reactions, including conjugation or oxidative cleavage of the pyrrole (B145914) ring, leading to the degradation of the molecule. nih.gov Identifying these metabolic soft spots is essential for optimizing drug candidates.

Human liver microsomes (HLMs) are a standard in vitro tool used in early drug discovery to assess metabolic stability. nih.gov These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. researchgate.net In a typical HLM assay, the test compound is incubated with HLMs in the presence of a necessary cofactor, such as the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which initiates the metabolic process. researchgate.netnih.gov The depletion of the parent compound over time is monitored, usually by LC-MS/MS, to calculate key parameters like intrinsic clearance (CLint) and half-life (t½). nih.gov

Table 1: Illustrative Metabolic Stability Data for Indole Derivatives in Human Liver Microsomes

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Clearance Class |

| SLMP53-1 | 138 | 3.67 | Low |

| SLMP53-2 | 147 | 2.75 | Low |

Note: Data represents related tryptophanol-derived isoindolinone compounds and serves to illustrate typical parameters measured in HLM assays. mdpi.com

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast majority of drugs. nih.gov The interaction of new chemical entities with these enzymes is a two-way street: CYPs metabolize the drug, but the drug can also inhibit CYP activity, leading to potentially harmful drug-drug interactions (DDIs). youtube.com

The this compound structure contains both an indole ring, a known substrate for various CYPs, and a pyridine (B92270) ring, which can ligate the heme iron of CYP enzymes and act as an inhibitor. gazi.edu.trnih.gov Studies on indole metabolism have shown that its 3-hydroxylation is catalyzed by multiple isoforms, with CYP2E1 playing a major role in both rat and human liver microsomes. gazi.edu.tr Other isoforms like CYP2A6, CYP2C19, and CYP2D6 have also been implicated. gazi.edu.tr

Furthermore, the pyridine moiety is a well-known feature in potent CYP inhibitors. nih.gov The nitrogen atom in the pyridine ring can coordinate with the heme iron, leading to reversible or irreversible inhibition. nih.gov Indeed, various pyridine-indole hybrids have been specifically designed as inhibitors of certain CYP enzymes, such as CYP17A1 and CYP3A4, for therapeutic purposes. nih.govnih.gov Therefore, it is crucial to characterize the inhibitory profile of this compound against a panel of key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to assess its DDI potential. nih.govyoutube.com

Table 2: Potential CYP Interactions for Indole-Pyridine Scaffolds

| CYP Isoform | Interaction Type | Implication | Reference |

| CYP2E1 | Substrate | Major enzyme for indole 3-hydroxylation. | gazi.edu.tr |

| CYP1A2, 2D6 | Inhibition | Potential for competitive inhibition. | nih.gov |

| CYP3A4 | Inhibition | Potential for non-competitive or mechanism-based inhibition. | nih.govnih.gov |

| CYP17A1 | Inhibition | Some pyridine-indole hybrids are potent inhibitors. | nih.gov |

Note: This table summarizes general findings for the indole and pyridine scaffolds. The specific profile for this compound requires dedicated experimental evaluation.

Given the metabolic liabilities associated with the indole ring, medicinal chemists often employ structural modifications to enhance stability. nih.gov A common strategy involves blocking the sites of metabolism. Since the C3 position of the indole is a known metabolic "hotspot," introducing substituents at this position can sterically hinder enzymatic attack. nih.gov However, in this compound, this position is already substituted.

Another successful strategy involves modification of the indole nitrogen (N1 position). N-alkylation, such as N-methylation, has been shown to prevent certain metabolic pathways, such as those involving cleavage of the indole ring. mdpi.com Protecting the indole nitrogen can significantly improve the metabolic robustness of the scaffold. Additionally, the introduction of electron-withdrawing groups, such as halogens (e.g., bromine), onto the indole ring can electronically deactivate it towards oxidative metabolism, thereby increasing its half-life. mdpi.com

In Vivo Pharmacokinetic Profiling

While in vitro assays provide critical early data, in vivo pharmacokinetic studies in animal models are necessary to understand how a compound behaves in a whole organism. These studies provide data on systemic exposure and bioavailability, which are essential for predicting human pharmacokinetics. nih.gov

Following administration (e.g., intravenous and oral), blood samples are collected over time to measure the drug concentration. This data is used to determine key pharmacokinetic parameters. nih.gov For the indole-pyridine class of compounds, achieving adequate systemic exposure and oral bioavailability is a key objective.

Illustrative data from related but different heterocyclic compounds can demonstrate the type of information gathered. For example, a study on 1-hydroxyalkyl-3-hydroxypyridin-4-one derivatives in rats revealed oral bioavailabilities (F) ranging from 45% to 69%, indicating moderate to good absorption after oral dosing. nih.gov

Table 3: Example Pharmacokinetic Parameters for Pyridinone Derivatives in Rats

| Compound | Cmax (µmol/L) | Tmax (h) | AUC (µmol/L·h) | Bioavailability (F) |

| CP102 | 142 ± 25 | 0.75 ± 0.15 | 318 ± 46 | 0.69 |

| CP106 | 70 ± 15 | 0.50 ± 0.10 | 77 ± 18 | 0.45 |

Note: This data is for 1-hydroxyalkyl-3-hydroxypyridin-4-one derivatives and is presented for illustrative purposes to show key PK parameters. nih.gov The specific values for this compound would need to be determined experimentally.

Drug-Likeness Assessment and Lead Compound Selection

"Drug-likeness" is a qualitative concept used in drug design to evaluate how "drug-like" a molecule is with respect to factors such as bioavailability and metabolic stability. nih.govresearchgate.net This assessment is often guided by a set of rules and calculated physicochemical properties.

One of the most widely used guidelines is Lipinski's Rule of Five, which predicts poor oral absorption or permeation when a compound violates multiple rules. researchgate.net The properties of this compound are well within the favorable ranges defined by these rules, suggesting a good potential for oral bioavailability. Other metrics, such as the bioavailability score, can also provide a probabilistic estimate of a compound's chances of having good bioavailability. mdpi.com For lead selection, properties like ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are also considered crucial, as they normalize potency for the size and lipophilicity of the molecule, helping to guide the selection of more efficient and promising candidates. nih.gov

Table 4: Drug-Likeness Profile of this compound

| Property | Value | Lipinski's Rule of Five Guideline | Status |

| Molecular Weight (MW) | 222.29 g/mol | ≤ 500 | Pass |

| Hydrogen Bond Donors | 1 (indole N-H) | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 2 (pyridine N, indole N) | ≤ 10 | Pass |

| Calculated LogP (XLogP3) | 2.8 | ≤ 5 | Pass |

Note: Physicochemical properties calculated for this compound. nih.gov

Preclinical Efficacy and Safety Assessments

In Vivo Efficacy Models for Specific Therapeutic Applications

Comprehensive preclinical studies are crucial to determine the therapeutic potential of a new chemical entity. For 3-(2-(Pyridin-4-yl)ethyl)-1H-indole, investigations into its efficacy have spanned several disease models, as detailed below.

Antitumor Efficacy in Xenograft Models

Currently, there is a lack of publicly available scientific literature detailing the in vivo antitumor efficacy of this compound in xenograft models. While various indole (B1671886) hybrids have been investigated for their anticancer potential, specific data on this compound's ability to inhibit tumor growth in such models remains to be published.

Anti-inflammatory Models (e.g., Egg-White-Induced Paw Edema)

The anti-inflammatory potential of a compound is often initially assessed using models like carrageenan-induced or egg-white-induced paw edema in rodents. These models allow for the evaluation of a substance's ability to reduce acute inflammation. However, specific studies investigating the effects of this compound in these or similar anti-inflammatory models are not currently available in the reviewed scientific literature.

Neuropsychiatric Models (e.g., Hyperlocomotion, Memory Deficits)

Animal models are instrumental in screening compounds for potential neuropsychiatric applications. For instance, drug-induced hyperlocomotion (e.g., using MK-801) can model certain aspects of psychosis, while various maze-based tests are used to assess effects on memory. nih.goven-journal.org Despite the existence of such models, there is no specific data available from studies that have evaluated the in vivo effects of this compound on behaviors like hyperlocomotion or in models of memory deficit. Research on other indole-based compounds has shown activity in this area, suggesting a potential avenue for future investigation. nih.gov

Antiparasitic Models (e.g., Chagas Disease, Malaria)

The search for new antiparasitic agents is a global health priority. In vitro and in vivo models for diseases like Chagas disease, caused by Trypanosoma cruzi, and malaria are used to identify and validate novel therapeutic candidates. nih.govnih.gov While related heterocyclic compounds have been explored for such activities, there is currently no published research on the efficacy of this compound in preclinical models of Chagas disease or malaria.

Antiviral Efficacy Studies

The antiviral potential of new compounds is of significant interest. A variety of in vitro and in vivo models are employed to assess efficacy against different viruses. While some indole derivatives have been studied for their antiviral properties, specific data on the antiviral efficacy of this compound is not present in the current body of scientific literature. nih.govnih.gov

Preliminary Toxicity and Safety Evaluation

Initial assessment of a compound's safety profile is a critical component of preclinical development. This typically involves in vitro and in vivo studies to identify potential toxicities. For the pyridine (B92270) component, toxicological profiles are available, indicating that it can be irritating to mucous membranes and act as a central nervous system depressant at high doses. cdc.govnih.gov However, a comprehensive toxicological profile specifically for the combined molecule, this compound, including data from acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicity assessments, is not yet detailed in the public domain.

In Vitro Cytotoxicity Against Normal Cell Lines

No public data from in vitro studies assessing the cytotoxic effects of this compound on normal, non-cancerous cell lines could be located. To fulfill this section, studies would need to be performed to determine the concentration of the compound that is toxic to various normal cell lines (e.g., human embryonic kidney cells (HEK-293), normal human fibroblasts, or other relevant lines), typically reported as an IC₅₀ (half-maximal inhibitory concentration) value.

Evaluation of Gastrointestinal Safety Profiles

Specific studies evaluating the gastrointestinal safety of this compound are not available in the searched literature. This assessment would typically involve in vitro models, such as the use of intestinal epithelial cell lines (e.g., Caco-2 or IEC-6), to evaluate potential damage to the gut lining or disruption of normal function.

Assessment of hERG Channel Affinity and Cardiotoxicity

There is no available data on the affinity of this compound for the hERG (human Ether-à-go-go-Related Gene) potassium channel. This assessment is a critical step in preclinical safety evaluation to screen for potential cardiotoxicity, as inhibition of the hERG channel can lead to life-threatening cardiac arrhythmias. frontiersin.orgnih.gov The evaluation involves electrophysiological assays to determine the IC₅₀ value for hERG channel blockade. nih.govnih.gov Without such studies, the cardiotoxicity profile of this specific compound remains unknown.

Therapeutic Potential and Translational Research of Indole Pyridine Derivatives

Identification of Lead Compounds with Promising Pharmacological Profiles

Researchers have identified several indole-pyridine derivatives with significant therapeutic potential, demonstrating their activity in various pharmacological contexts.

Anticancer Activity:

The fight against cancer is a primary focus for the development of indole-pyridine derivatives. nih.gov These compounds have been shown to act through diverse mechanisms, including the induction of non-apoptotic cell death (methuosis), inhibition of crucial enzymes, and disruption of microtubule formation. acs.orgexlibrisgroup.com

One notable area of research is the development of methuosis inducers . Methuosis is a type of cell death characterized by the accumulation of large vacuoles derived from macropinosomes, which is distinct from apoptosis. nih.gov This offers a potential therapeutic advantage, especially for cancers that are resistant to traditional apoptosis-inducing drugs. acs.orgnih.gov A key lead compound in this area is 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) , which has shown activity at low micromolar concentrations in cell-based assays. acs.org Further studies on pyridine-pyrimidine-indole-carbohydrazide derivatives have identified compounds like 12A that selectively induce methuosis in cancer cells with minimal toxicity to normal cells. nih.gov

Indole-pyridine hybrids have also been developed as potent enzyme inhibitors . For instance, a series of these hybrids were synthesized and evaluated as inhibitors of CYP17A1 , an important enzyme in the steroidogenic pathway and a key target in prostate cancer treatment. tandfonline.comtandfonline.com One compound, designated as compound 11 , demonstrated an exceptionally high potency with an IC₅₀ value of 4 nM, significantly more potent than the existing drug abiraterone. tandfonline.comnih.gov

Furthermore, some indole (B1671886) derivatives linked to pyridine (B92270) have been investigated as tubulin polymerization inhibitors . nih.gov These agents can arrest the cell cycle in the G2/M phase, leading to cancer cell death. nih.gov

Interactive Data Table: Anticancer Activity of Indole-Pyridine Derivatives

| Compound/Derivative Class | Mechanism of Action | Key Findings | Cancer Type(s) | Reference(s) |

| MOMIPP | Methuosis Inducer | Induces non-apoptotic cell death at low micromolar concentrations. | Glioblastoma | acs.orgnih.gov |

| Compound 12A (Pyridine-pyrimidine-indole-carbohydrazide) | Selective Methuosis Inducer | High pan-cytotoxicity against cancer cells, low toxicity to normal cells. | Various | nih.gov |

| Compound 11 (Pyridine-indole hybrid) | CYP17A1 Inhibitor | IC₅₀ = 4 nM, more potent than abiraterone. | Prostate Cancer | tandfonline.comnih.gov |

| Quinoline-indole derivative 13 | Tubulin Polymerization Inhibitor | Inhibited cancer cell lines with IC₅₀ values from 2 to 11 nmol/L. | Various | nih.gov |

| 3f (FCW81) (Pyridine-based tetraindole) | DNA damage, G2/M arrest | High antiproliferative activity against triple-negative breast cancer cell lines. | Breast Cancer | scribd.com |

Antidiabetic Activity:

Beyond cancer, indole-pyridine derivatives have shown promise in the management of diabetes mellitus. researchgate.netnih.gov A series of indole-pyridine carbonitriles were synthesized and found to be potent inhibitors of α-glucosidase and α-amylase, two key enzymes involved in carbohydrate digestion. tandfonline.comnih.gov Several of these derivatives exhibited stronger inhibitory activity than acarbose (B1664774), a standard antidiabetic drug. tandfonline.comnih.gov This suggests that these compounds could help in controlling postprandial hyperglycemia. sci-hub.se

Interactive Data Table: Antidiabetic Activity of Indole-Pyridine Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |

| Indole-pyridine carbonitriles | α-glucosidase, α-amylase | Potent inhibitory activities, some stronger than acarbose (IC₅₀ = 14.50 ± 0.11 μM). | tandfonline.comnih.gov |

| Pyridoxine, Pyridoxal, Pyridoxamine | α-amylase | Pyridoxal showed significant α-amylase inhibition (IC₅₀ = 10.87 mg/mL). | jchemrev.com |

Other Therapeutic Activities:

The versatility of the indole-pyridine scaffold extends to other therapeutic areas. For example, certain derivatives have been synthesized and evaluated for their anticonvulsant activity . researchgate.net One such compound, 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-nonyl-1H-indole , was found to be more potent and have a higher safety profile than the existing drug carbamazepine (B1668303) in preclinical models. researchgate.net Additionally, indole derivatives are being explored for their potential in treating neurodegenerative diseases, viral infections, and inflammation. mdpi.comnih.govnih.gov

Challenges and Opportunities in Advancing Indole-Pyridine Compounds to Clinical Development

Despite the promising pharmacological profiles of many indole-pyridine derivatives, their path to clinical use is fraught with challenges. However, these challenges also present opportunities for innovation and the development of superior therapeutic agents.

Challenges:

Drug Resistance: A major hurdle in cancer therapy is the development of drug resistance, where cancer cells no longer respond to treatment. nih.govresearchgate.net This is a significant concern for all new anticancer agents, including indole-pyridine derivatives.

Toxicity and Selectivity: While some compounds show high selectivity for cancer cells, ensuring minimal toxicity to healthy cells and a favorable safety profile is a critical and often difficult step in drug development. nih.gov

Pharmacokinetics and Bioavailability: Lead compounds identified in vitro may suffer from poor metabolic stability, low water solubility, or insufficient bioavailability in vivo, limiting their therapeutic effectiveness. nih.govnih.gov For instance, some promising 2-phenylindole-3-carbaldehydes failed to show in vivo activity, possibly due to the instability of the aldehyde group. nih.gov

Synthesis and Scalability: The chemical synthesis of complex indole-pyridine derivatives can be challenging and costly, potentially hindering their large-scale production for clinical trials and commercialization. nih.gov

Opportunities:

Overcoming Drug Resistance: The unique mechanisms of action of some indole-pyridine derivatives offer a significant opportunity to combat drug-resistant cancers. nih.gov For instance, methuosis inducers could be effective against tumors that have become resistant to apoptosis-based therapies. nih.gov Furthermore, some indole derivatives have been shown to reverse multidrug resistance by inhibiting P-glycoprotein, a protein that pumps drugs out of cancer cells. nih.gov

Targeting Specific Pathways: The ability to design indole-pyridine molecules that target specific enzymes or signaling pathways with high precision allows for the development of more effective and less toxic therapies. mdpi.comexlibrisgroup.com The high potency and selectivity of the CYP17A1 inhibitor compound 11 is a prime example of this opportunity. tandfonline.com

Broadening Therapeutic Applications: The wide range of biological activities associated with the indole-pyridine scaffold provides an opportunity to develop treatments for a variety of diseases beyond cancer, including diabetes, infectious diseases, and inflammatory conditions. researchgate.netnih.govnih.gov